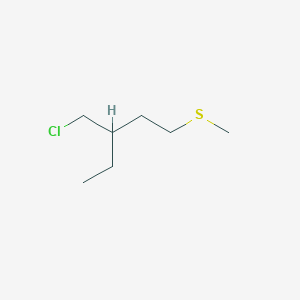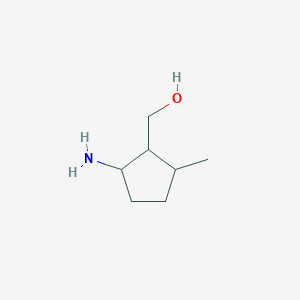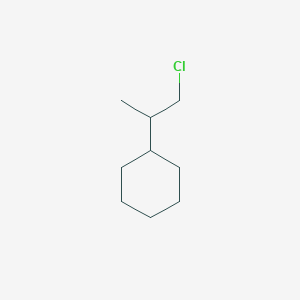
(1-Chloropropan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of cyclohexane, where a propyl group substituted at the second position is further chlorinated at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclohexane typically involves the chlorination of propylcyclohexane. One common method is the free radical chlorination, where propylcyclohexane is treated with chlorine gas under ultraviolet light or heat to facilitate the formation of the chlorinated product. The reaction can be represented as follows:
[ \text{C}9\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{17}\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reaction conditions such as temperature, pressure, and chlorine concentration are tightly controlled to maximize yield and purity. The use of catalysts and inhibitors may also be employed to control the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropan-2-yl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(1-Chloropropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropropan-2-yl)cyclohexane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl Chloride: Similar structure but lacks the propyl group.
(1-Bromopropan-2-yl)cyclohexane: Bromine atom instead of chlorine.
Propylcyclohexane: Lacks the halogen substitution.
Uniqueness
This detailed article provides a comprehensive overview of (1-Chloropropan-2-yl)cyclohexane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloropropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
IHJVOEMDTMQZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
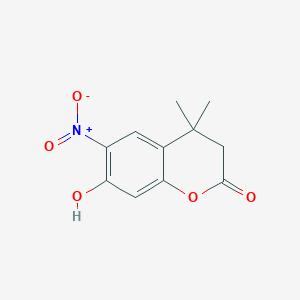
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
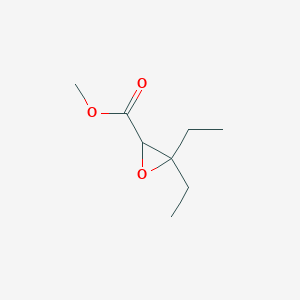
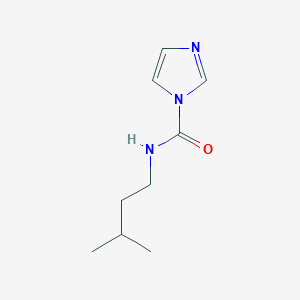

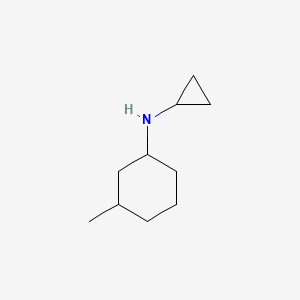
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
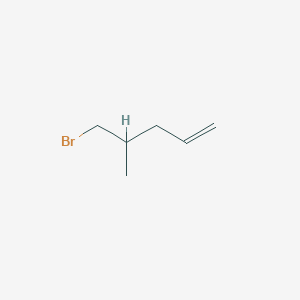
methanol](/img/structure/B13183296.png)
